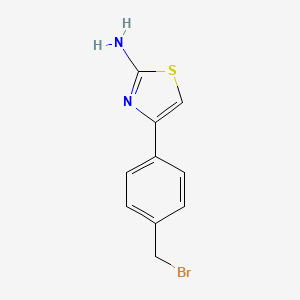
4-(4-(Bromomethyl)phenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Bromomethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bromomethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-bromobenzyl bromide with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Bromomethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of azides or secondary amines.
Oxidation: Formation of sulfoxides or sulfones.
Coupling Reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promise as an anticancer agent, particularly against breast cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-(4-(Bromomethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the bromomethyl group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains additional functional groups that enhance its antimicrobial and anticancer properties.
Uniqueness
4-(4-(Bromomethyl)phenyl)thiazol-2-amine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Propiedades
Número CAS |
767606-50-8 |
|---|---|
Fórmula molecular |
C10H9BrN2S |
Peso molecular |
269.16 g/mol |
Nombre IUPAC |
4-[4-(bromomethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c11-5-7-1-3-8(4-2-7)9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13) |
Clave InChI |
VONUDKVUWPTFLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CBr)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


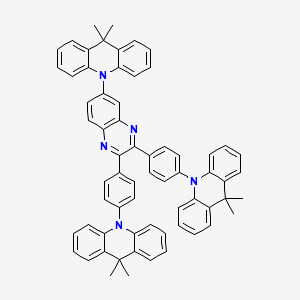
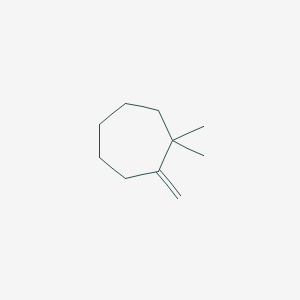
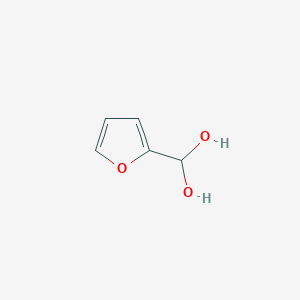
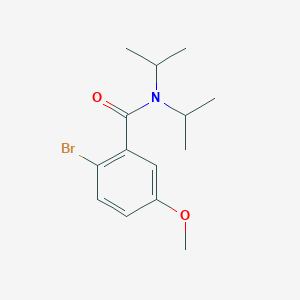
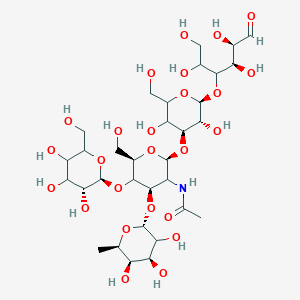
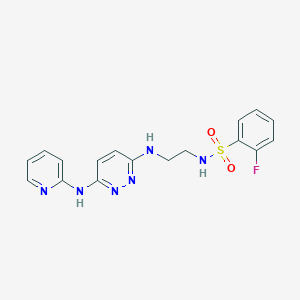
![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14134732.png)

![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)
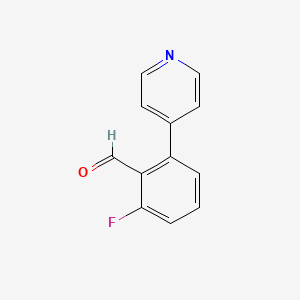


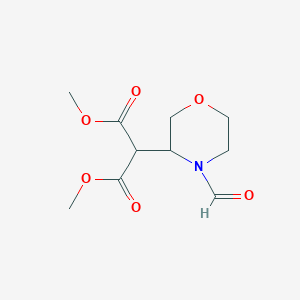
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
